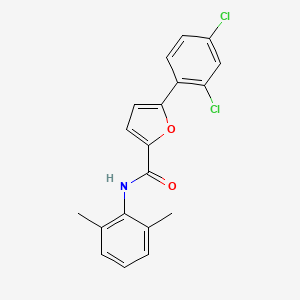![molecular formula C16H20N6 B6006583 N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Wirkmechanismus
BTK plays a critical role in B-cell receptor signaling, which is essential for B-cell development and function. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to inhibit B-cell proliferation and survival in preclinical studies. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has also been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine is a potent and selective inhibitor of BTK, making it an attractive target for the treatment of B-cell malignancies. However, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to cause dose-dependent toxicity in some preclinical studies.
Zukünftige Richtungen
Further research is needed to determine the optimal dosing and administration of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in vivo. In addition, the potential use of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in combination with other anti-cancer agents should be explored. Finally, the safety and efficacy of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in clinical trials should be evaluated in patients with B-cell malignancies.
Conclusion:
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine is a small molecule inhibitor that targets the protein kinase BTK, which plays a crucial role in B-cell receptor signaling. Preclinical studies have shown that N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine inhibits BTK activity, leading to decreased B-cell proliferation and survival. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has the potential to be a promising therapeutic agent for the treatment of B-cell malignancies, but further research is needed to determine its optimal dosing, safety, and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine involves the reaction of 1-adamantylamine with 1H-1,2,4-triazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-chloro-4,6-dimethoxypyrimidine. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine inhibits BTK activity, leading to decreased B-cell proliferation and survival. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
N-[3-(1,2,4-triazol-1-yl)-1-adamantyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-2-18-14(19-3-1)21-15-5-12-4-13(6-15)8-16(7-12,9-15)22-11-17-10-20-22/h1-3,10-13H,4-9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSKNOEYRLXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)NC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006523.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)

![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)
![1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6006562.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)
![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)